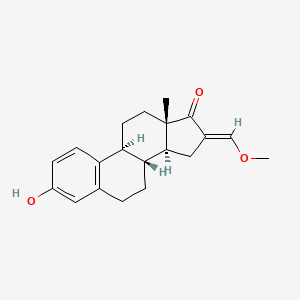

16-Methoxymethylene estrone

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

150585-09-4 |

|---|---|

Molecular Formula |

C5H3BrFN |

Synonyms |

16-methoxymethylene estrone |

Origin of Product |

United States |

Synthetic Methodologies for 16 Methoxymethylene Estrone and Diverse 16 Substituted Estrone Analogues

Preparation of 16-Methoxymethylene Estrone (B1671321)

The synthesis of (E)-16-methoxymethylene estrone is a well-established process that typically begins with the naturally occurring steroid hormone, estrone. ontosight.ainih.gov This transformation involves a multi-step sequence that introduces the desired functional group onto the D-ring of the steroid.

Synthetic Routes from Estrone Precursors

The primary and most direct route to 16-methoxymethylene estrone involves the initial conversion of estrone into an intermediate, 16-hydroxymethylene estrone. nih.govresearchgate.net This key step introduces a reactive handle at the C16 position, which is adjacent to the C17-ketone. The synthesis begins with a formylation reaction at the C16 position of the estrone molecule. This is typically achieved through a Claisen condensation using a base like sodium methoxide (B1231860) and a formylating agent such as ethyl formate. researchgate.net The resulting intermediate is the 16-hydroxymethylene derivative, which can then be converted to the target methoxymethylene compound.

Specific Reaction Sequences and Key Reagents Employed (e.g., Reductions, Deprotections)

The conversion of estrone to (E)-16-methoxymethylene estrone involves a precise sequence of reactions. Following the initial formylation to create 16-hydroxymethylene estrone, the hydroxyl group is methylated to form the methoxymethylene ether.

A significant subsequent reaction often performed on this compound is the stereoselective reduction of the C17-ketone. This reduction, when carried out with sodium borohydride (B1222165) (NaBH₄) in the presence of cerium(III) chloride (CeCl₃), yields 16-methoxymethylene estradiol (B170435). nih.gov The use of CeCl₃ is crucial for achieving high selectivity. This sequence provides access to a variety of 16-functionalized estradiol derivatives. researchgate.net Subsequent acidic workup can lead to deprotection, affording 16-formylestradiol (B119696). nih.gov

| Reaction Step | Precursor | Key Reagents | Product | Reference |

| Formylation | Estrone | Sodium methoxide, Ethyl formate | 16-Hydroxymethylene estrone | researchgate.net |

| Etherification | 16-Hydroxymethylene estrone | Methylating agent | (E)-16-Methoxymethylene estrone | nih.gov |

| Reduction | (E)-16-Methoxymethylene estrone | NaBH₄, CeCl₃ | 16-Methoxymethylene estradiol | nih.gov |

| Deprotection | 16-Methoxymethylene estradiol | Acid | 16-Formylestradiol | nih.gov |

Advanced Strategies for the Synthesis of 16-Substituted Estrone Derivatives

Beyond the synthesis of this compound, a range of advanced catalytic methods have been developed to introduce diverse substituents at the C16 position, significantly expanding the chemical space of estrone analogues. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Mizoroki-Heck, Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds on the estrone skeleton with high chemo- and regioselectivity. nih.govuni-rostock.de

The Mizoroki-Heck reaction has been successfully used to synthesize 16-E-arylidene-3-methoxy-estrones. researchgate.netresearchgate.net This methodology involves coupling an estrone derivative with aryl halides. The reaction demonstrates good tolerance for various functional groups, and the yields are notably influenced by the electronic properties of the aryl halide used. researchgate.netresearchgate.net

| Aryl Halide | Yield (%) | Reference |

| Iodobenzene | 99 | researchgate.net |

| 4-Iodoanisole | 98 | researchgate.net |

| 4-Iodonitrobenzene | 14 | researchgate.net |

| 4-Bromobenzonitrile | 60 | researchgate.net |

The Suzuki-Miyaura reaction provides another efficient route to 16-E-arylidene estrone derivatives. This reaction typically involves the coupling of a 16-E-(triflyloxymethylidene)-3-methoxy-α-estrone with various arylboronic acids. researchgate.net This method is effective for both electron-rich and electron-poor boronic acids, producing the desired products with excellent E-selectivity and in good to high yields. researchgate.net The development of Suzuki-Miyaura reactions has also enabled the synthesis of 2-aryl, 4-aryl, and 2,4-diaryl estrones, demonstrating the versatility of this approach for modifying other positions on the steroid core. researchgate.netnih.gov

Chemo- and Stereoselective Functionalization Approaches

Achieving chemo- and stereoselectivity is critical in the synthesis of complex molecules like steroids. For C16 functionalization, several strategies have been developed.

One key approach involves the stereospecific alkylation of the lithium enolate of a protected estrone (e.g., 3-O-benzyl or 3-O-tert-butyldimethylsilyl ether). This reaction proceeds cleanly with various electrophiles like allylic, benzylic, or propargylic bromides to furnish the 16α-substituted estrone ethers exclusively. researchgate.net This high stereoselectivity is a cornerstone for preparing a wide array of 16α-functionalized estradiol derivatives, as the subsequent reduction of the C17-ketone also proceeds with high stereoselectivity to give the 17β-alcohol. researchgate.net

Chemoselectivity has been demonstrated in the remote functionalization of the estrone skeleton. Computational and experimental studies have shown that the C16 position is electronically favored for oxidation compared to other methylene (B1212753) groups. nih.govfrontiersin.org For instance, reagents like methyl(trifluoromethyl)dioxirane (B1250162) (TFDO) can selectively oxidize specific C-H bonds, and electrochemical methods using N-ammonium ylides have also shown remarkable and unique selectivity for oxidizing unactivated methylene positions in estrone derivatives. nih.gov

Click Chemistry Protocols for Heterocyclic Annulation (e.g., Triazolyl Derivatives)

Click chemistry, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), has emerged as a robust method for conjugating complex molecules and creating heterocyclic derivatives. mdpi.comsemanticscholar.org This strategy has been extensively applied to the estrone scaffold to synthesize 16-substituted triazolyl derivatives. mdpi.com

Enolate Alkylation and Aldol (B89426) Condensation Methodologies

The carbon atom at the C-16 position of the estrone skeleton is activated by the adjacent C-17 ketone, making it amenable to deprotonation and subsequent reactions. This reactivity is central to methodologies involving enolate alkylation and aldol condensation for introducing new carbon-carbon bonds at this site.

Enolate Alkylation: The generation of an enolate from a 17-keto steroid, followed by quenching with an electrophile, is a direct method for C-16 functionalization. Research has demonstrated a convenient, two-step procedure for preparing a variety of 16α-substituted 17β-estradiol derivatives. lookchem.com This process begins with the clean, stereospecific alkylation of the lithium enolate of estrone, where the phenolic hydroxyl group is protected as a benzyl (B1604629) or tert-butyldimethylsilyl ether. lookchem.comacs.org This reaction proceeds effectively with various allylic, benzylic, or propargylic bromides to yield the corresponding 16α-substituted estrone ethers. acs.org The subsequent reduction of the C-17 ketone, even with bulky 16α-substituents, occurs with high stereoselectivity to give the 17β-estradiol derivatives. lookchem.comacs.org

The direct alkylation of enolates can be challenging, sometimes resulting in mixtures of mono- and di-alkylated products. lookchem.com However, by carefully controlling reaction conditions, such as using lithium diisopropylamide (LDA) to form the lithium enolate, stereospecific alkylation can be achieved. acs.org This method provides efficient access to 16α-functionalized estradiol derivatives, which are valuable for studies involving estrogen receptor binding. lookchem.comacs.org

| Electrophile (Alkyl Bromide) | Product (16α-Substituted Estrone Ether) | Yield (%) | Reference |

|---|---|---|---|

| Allyl bromide | 16α-Allylestrone 3-O-TBDMS ether | 81 | acs.org |

| Benzyl bromide | 16α-Benzylestrone 3-O-TBDMS ether | 78 | acs.org |

| Propargyl bromide | 16α-Propargylestrone 3-O-TBDMS ether | 72 | acs.org |

| m-Methoxybenzyl bromide | 16α-(m-Methoxybenzyl)estrone 3-O-TBDMS ether | 85 | acs.org |

Aldol Condensation: Base-catalyzed aldol condensation of estrone or its derivatives with various aldehydes provides a straightforward route to 16-arylidene compounds. scispace.com In this reaction, the enolate of estrone attacks the carbonyl group of an aldehyde, followed by dehydration to yield an α,β-unsaturated ketone system. For instance, estrone can be reacted with aldehydes like 3,4,5-trimethoxybenzaldehyde (B134019) or 4-cyanobenzaldehyde (B52832) in the presence of a base to produce the corresponding 16-arylidene derivatives. scispace.com This methodology has been used to synthesize a series of 16-substituted estrone derivatives for evaluation as potential antineoplastic agents. scispace.com Similarly, estrone methyl ether can undergo aldol condensation with various benzaldehydes using potassium hydroxide (B78521) as a catalyst. scispace.com

Oxime Formation and Subsequent Derivatizations

The carbonyl group at C-17 is a common target for modification, but the C-16 position can also be functionalized with a carbonyl, creating a 16-ketoestrone (B72602) intermediate. wikipedia.org This 16-keto group is a versatile handle for further chemical transformations, most notably the formation of oximes.

Oximes are typically formed through the condensation reaction of a carbonyl compound (a ketone or aldehyde) with hydroxylamine (B1172632) or its salt in the presence of a base. encyclopedia.pubmdpi.comwikipedia.org In steroid chemistry, this is the most common method for synthesizing steroidal oximes. encyclopedia.pubmdpi.com The reaction with a 16-ketoestrone derivative yields a 16-oximinoestrone. This transformation is significant because the oxime functional group is not merely a final product but a versatile intermediate that can be easily converted into other chemical entities like amines or heterocyclic compounds. encyclopedia.pubmdpi.com

A key derivatization of a 16-oxime is the Beckmann fragmentation. Research has shown that starting from estrone, a 3-benzyloxy-17β-hydroxyestra-1,3,5(10)-trien-16-one oxime can be synthesized. researchgate.net This oxime, upon undergoing Beckmann fragmentation, cleaves the C16-C17 bond to yield a D-seco steroid, specifically 3-benzyloxy-17-oxo-16,17-secoestra-1,3,5(10)-triene-16-nitrile. researchgate.net This reaction represents a powerful method for transforming the intact steroidal D-ring into a cleaved, functionalized structure. researchgate.net

Other derivatizations include the synthesis of a wide array of estrone-16-oxime ethers, some of which have demonstrated interesting antiproliferative effects. semanticscholar.org Furthermore, oxime derivatives of steroids are synthesized for use as tracers in various immunoassays, highlighting the functional utility of this chemical group. researchgate.netnih.gov

Construction of Seco-Estrone Analogues

Secosteroids are a class of steroids in which one of the carbon-carbon bonds of the tetracyclic ring system has been broken. thieme-connect.comthieme-connect.com These analogues often exhibit unique biological activities. Several synthetic strategies have been developed to access seco-estrone derivatives by cleaving the D-ring.

As mentioned previously, a prominent method for creating 16,17-secoestrones is the Beckmann fragmentation of a 16-oxime derivative. researchgate.net The synthesis begins with estrone, which is converted to a 16-oxime. This intermediate then fragments to produce a D-seco nitrile. researchgate.net This nitrile is a valuable synthetic intermediate; for example, its reduction with sodium borohydride affords the corresponding 17-hydroxy-16,17-secoestra-1,3,5(10)-triene-16-nitrile. researchgate.net This seco-nitrile has served as a starting point for the synthesis of five new D-secoestrone derivatives. nih.gov The synthesis of D-secoestrone alcohol or oxime derivatives has also been reported, which were then used as building blocks for constructing novel steroidal heterodimers. mdpi.com These approaches demonstrate how the estrone scaffold can be systematically deconstructed to build novel seco-steroid structures with potential therapeutic applications. researchgate.netnih.govmdpi.com

| Starting Material | Key Intermediate | Product | Key Reaction | Reference |

|---|---|---|---|---|

| 3-Benzyloxy-16-keto-17β-hydroxy-estrone | 3-Benzyloxy-17β-hydroxyestra-1,3,5(10)-trien-16-one oxime | 3-Benzyloxy-17-oxo-16,17-secoestra-1,3,5(10)-triene-16-nitrile | Beckmann Fragmentation | researchgate.net |

| 3-Benzyloxy-17-oxo-16,17-secoestra-1,3,5(10)-triene-16-nitrile | - | 3-Benzyloxy-17-hydroxy-16,17-secoestra-1,3,5(10)-triene-16-nitrile | Sodium Borohydride Reduction | researchgate.net |

Solid-Phase Organic Synthesis for Library Generation

The discovery of novel, biologically active steroid analogues is greatly accelerated by combinatorial chemistry and the generation of compound libraries. Solid-phase organic synthesis (SPOS) is a powerful technology for this purpose, allowing for the systematic and rapid creation of a multitude of derivatives for biological screening. acs.orgnih.gov

This strategy has been successfully applied to the synthesis of estradiol derivatives functionalized at the 16β-position. acs.org The process involves attaching an estrone precursor to a solid support, such as a polystyrene resin, via a suitable linker. acs.org The choice of linker is critical to the success of the synthesis. After attachment, chemical transformations are performed on the resin-bound steroid. For example, versatile precursors bearing an azidoalkyl side chain at position 16β of estradiol have been synthesized using standard solution-phase methods and then utilized in solid-phase approaches. acs.org

A key challenge in SPOS of phenolic steroids is the cleavage of the final product from the resin without causing undesired side reactions, such as acid-mediated rearrangement of phenolic benzyl ethers. acs.org This can be overcome by using carbocation scavengers during the cleavage step. acs.org

Using SPOS, libraries with multiple levels of molecular diversity can be generated. researchgate.net For instance, a "split and pool" strategy can be used to create large libraries of peptidosteroids, where different amino acids and other building blocks are sequentially added to the steroid core. researchgate.net These libraries can then be screened to identify structure-activity relationships. The generation of a 40-member library of 16α-(aminoethyl-N-substituted)-5α-androstane-3α,17β-diols in a parallel fashion demonstrates the utility of this approach for developing new therapeutic agents. researchgate.net Powerful ligation chemistries, such as the copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), are often employed in these syntheses to efficiently link molecular fragments and build diversity. plos.org

Structural Diversification and Derivative Design of 16 Methoxymethylene Estrone Analogues

Elucidation of C-16 Position Functionality

The C-16 position of the estrone (B1671321) nucleus is a focal point for chemical derivatization. Its proximity to the C-17 ketone allows for electronic interactions and steric influences that are critical for biological activity. Starting from 16-methoxymethylene estrone, researchers have introduced a wide variety of oxygen, nitrogen, and carbon-based functionalities to create novel analogues with diverse properties.

Oxygen-Containing Moieties (e.g., Formyl, Hydroxymethyl, Methylene (B1212753) Lactone)

The transformation of the 16-methoxymethylene group into various oxygen-containing functionalities is a common strategy. For instance, (E)-16-methoxymethylene estrone can be reduced with sodium borohydride (B1222165) in the presence of cerium(III) chloride to yield 16-methoxymethylene estradiol (B170435). Subsequent acidic deprotection affords 16-formylestradiol (B119696). This 16-formyl derivative serves as a valuable intermediate for further elaboration.

One notable transformation is its conversion into an α-methylene lactone conjugate. The reaction of 16-formylestradiol with methyl α-(bromomethyl)acrylate and zinc yields 4-(3,17β-dihydroxyestra-1,3,5(10)trien-16-yl)-2-methylene-4-butanolide. Additionally, the synthesis of the four stereoisomers of 16-hydroxymethylestra-1,3,5(10)-triene-3,17-diol has been accomplished, allowing for detailed investigation of how the stereochemistry at C-16 and C-17 impacts biological receptor binding.

| Starting Material | Reagents | Product |

|---|---|---|

| (E)-16-Methoxymethylene estrone | 1. NaBH4, CeCl3 2. Acid | 16-Formylestradiol |

| 16-Formylestradiol | Methyl α-(bromomethyl)acrylate, Zn | 4-(3,17β-dihydroxyestra-1,3,5(10)trien-16-yl)-2-methylene-4-butanolide |

Nitrogen-Containing Moieties (e.g., Azido, Triazolyl, Oxime)

Nitrogen-containing functional groups have been successfully introduced at the C-16 position to generate compounds with significant biological activities. The synthesis of 16-triazoles in the 13α-estrone series, for example, is achieved through a Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This "click chemistry" approach involves reacting 16-azido-13α-estra-1,3,5(10)-trien-17-ol derivatives with various substituted phenylacetylenes. The resulting 16-triazolyl compounds have been evaluated for their antiproliferative activities against several human cancer cell lines.

Another important class of derivatives is the estrone-16-oximes. A large number of estrone-16-oxime ethers have been synthesized and their cytotoxic effects studied. rsc.orgnih.gov These compounds have been shown to induce apoptosis and cause cell cycle disturbances in cancer cells, making them promising candidates for novel anticancer agents. nih.gov The synthesis typically involves the reaction of a 16-ketoestrone (B72602) derivative with hydroxylamine (B1172632) or its substituted analogues.

| Functional Group | Synthetic Method | Precursor |

|---|---|---|

| Azido | Not specified | trans-azidoalcohols |

| Triazolyl | Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) | 16-Azido-13α-estra-1,3,5(10)-trien-17-ol |

| Oxime | Reaction with hydroxylamine | 16-Ketoestrone |

Carbon-Based Functionalizations (e.g., Arylidene, Alkyl, Ferrocenylidene)

The introduction of carbon-based substituents at the C-16 position has led to the development of several series of compounds with interesting properties. The synthesis of 16-arylidene derivatives is commonly achieved through a base-catalyzed aldol (B89426) condensation of estrone or its 3-methyl ether with various aromatic aldehydes. researchgate.net This reaction creates an exocyclic double bond at the C-16 position, extending the conjugation and allowing for the introduction of diverse aryl groups.

Alkyl groups, such as a methylene group, have also been installed. For instance, 16-methylene-13α-oestrone derivatives serve as α,β-unsaturated ketone systems for further reactions. calstate.edu A particularly novel carbon-based functionalization is the introduction of a ferrocenylidene moiety. The reaction of estrone with ferrocenecarboxaldehyde yields 16-ferrocenylidene-3-hydroxyestra-1,3,5(10)-trien-17-one. nih.gov This organometallic conjugate combines the steroidal framework with the unique electrochemical properties of ferrocene. nih.gov

| Functional Group | Synthetic Method | Reagents |

|---|---|---|

| Arylidene | Aldol Condensation | Estrone + Aromatic aldehyde, KOH |

| Methylene | Not specified | Not specified |

| Ferrocenylidene | Aldol Condensation | Estrone + Ferrocenecarboxaldehyde |

Modifications at Peripheral Sites of the Steroid Nucleus

In addition to direct C-16 functionalization, the structural diversification of estrone analogues involves modifications at other sites of the steroid nucleus. These alterations can modulate physicochemical properties, influence receptor binding, and introduce new functionalities without directly altering the C-16 position.

Strategic Alterations at C-3 (e.g., Protecting Groups, Alkylamide Chains)

The phenolic hydroxyl group at the C-3 position is a frequent target for modification. Simple alterations include the use of protecting groups, such as benzyl (B1604629) or methyl ethers, which can prevent unwanted side reactions during synthesis and can also influence biological activity. google.com Acetylation is another common strategy to protect the C-3 hydroxyl group.

Incorporation of D-Ring Fused Heterocyclic Systems (e.g., Pyrazoles)

A sophisticated approach to structural diversification involves the construction of new heterocyclic rings fused to the D-ring of the estrone nucleus. These modifications dramatically alter the shape and electronic properties of the steroid. For example, 16-benzylidene-estrone derivatives can serve as precursors for the synthesis of D-ring fused pyrazolines. mdpi.com

The microwave-assisted reaction of a 16-benzylidene estrone derivative with hydrazine (B178648) in acetic acid leads to the formation of 16,17-cis fused pyrazolines. nih.gov The use of different arylhydrazines can lead to a variety of substituted pyrazoline systems, often with high stereoselectivity. nih.gov This strategy transforms the five-membered D-ring into a more complex, fused polycyclic system, opening avenues for the development of novel compounds with unique biological profiles. mdpi.com Other D-ring fused systems, such as isoxazolines and 1,2,3-triazoles, have also been synthesized, highlighting the versatility of this approach. nih.govwikipedia.org

Ring-Opening and Fragmentation to Seco-Steroid Structures

The targeted modification of the steroidal skeleton through the cleavage of carbon-carbon bonds offers a powerful strategy for the generation of structurally novel compounds with potentially unique biological activities. Seco-steroids, characterized by the opening of one of the rings of the conventional tetracyclic steroid nucleus, represent a class of molecules with increased conformational flexibility, which can lead to altered receptor interactions and pharmacological profiles. In the context of this compound analogues, specific chemical transformations can be employed to induce ring-opening and fragmentation, primarily leading to D-seco-steroids, where the D-ring has been cleaved.

A prominent method for achieving this transformation is the Beckmann fragmentation of α-oximino ketones. This reaction proceeds from a 16-oximino-17-keto steroid derivative, which can be synthesized from the corresponding 16-substituted estrone analogue. The fragmentation is typically initiated under the influence of a reagent such as tosyl chloride in pyridine. This process involves the rearrangement of the oxime, leading to the cleavage of the C16-C17 bond and the formation of a nitrile group at C16 and a carboxylic acid derivative at C17.

For instance, starting from an appropriate 16-oximino estrone derivative, the Beckmann fragmentation can yield a 16,17-seco-16-nitrile-17-oic acid derivative. This transformation effectively opens the D-ring between the C16 and C17 positions, resulting in a more flexible acyclic side chain attached to the C-ring. The resulting seco-steroid can then serve as a versatile intermediate for further chemical modifications, allowing for the introduction of diverse functional groups to explore structure-activity relationships. For example, the nitrile and carboxylic acid functionalities can be further derivatized to amides, esters, or reduced to amines and alcohols, respectively, thus expanding the chemical space of the accessible seco-steroid analogues.

The table below outlines the key transformation in the generation of a D-seco-steroid from an estrone precursor.

| Precursor | Key Reagent(s) | Reaction Type | Key Intermediate | Product |

| 16-Oxoestrone | Hydroxylamine | Oximation | 16-Oximino-17-oxoestrone | 16,17-seco-16-nitrile-17-oic acid derivative |

| 16-Oximino-17-oxoestrone | Tosyl chloride, pyridine | Beckmann Fragmentation | N/A | 16,17-seco-16-nitrile-17-oic acid derivative |

Systematic Generation of Focused Libraries for Structure-Activity Relationship (SAR) Studies

The systematic exploration of the structure-activity relationships (SAR) of this compound analogues necessitates the efficient synthesis of a large and diverse collection of related compounds. The generation of focused chemical libraries, where specific regions of the lead molecule are systematically varied, is a cornerstone of modern medicinal chemistry. For 16-substituted estrone derivatives, parallel synthesis and solid-phase organic synthesis are powerful techniques to achieve this. nih.gov

In a typical solid-phase approach, an estrone derivative is immobilized on a solid support, such as a resin, through a suitable linker. nih.gov This allows for the use of excess reagents and simplified purification, as by-products and unreacted reagents can be easily washed away. The 16-position of the immobilized steroid can then be subjected to a variety of chemical transformations to introduce molecular diversity. For example, different aldehydes can be condensed with a 16-keto functionality to generate a library of 16-alkylidene derivatives with varying electronic and steric properties.

Following the diversification at the 16-position, other parts of the steroid scaffold can also be modified. For instance, if the starting material has a handle for diversification at another position, such as a hydroxyl or amino group, a second level of diversity can be introduced by reacting it with a library of building blocks like carboxylic acids or sulfonyl chlorides.

Once the desired modifications are complete, the final compounds are cleaved from the solid support. The choice of linker is crucial as it dictates the cleavage conditions and the functionality present on the final product. Multi-detachable linkers have been developed that allow for the generation of multiple libraries from a single resin-bound scaffold by employing different cleavage strategies. nih.gov

The resulting library of compounds can then be screened for biological activity, and the data obtained can be used to build a comprehensive SAR model. This model can help in identifying the key structural features required for the desired biological effect and guide the design of future generations of more potent and selective analogues.

An example of a focused library generation strategy for 16-substituted estrone derivatives is outlined in the table below.

| Step | Description | Example Reagents/Conditions |

| 1. Immobilization | Attachment of a suitable estrone precursor to a solid support via a linker. | 3-O-Sulfamoylated estrone, 2-chlorotrityl chloride resin. nih.gov |

| 2. Diversification | Introduction of various substituents at the 16-position. | Aldol condensation with a library of aldehydes. |

| 3. (Optional) Further Diversification | Modification of other positions on the steroid scaffold. | Acylation of a hydroxyl group with a library of carboxylic acids. |

| 4. Cleavage | Release of the final compounds from the solid support. | Acidic or nucleophilic cleavage depending on the linker. |

| 5. Screening and SAR Analysis | Biological evaluation of the library and establishment of structure-activity relationships. | In vitro assays for target binding or cellular activity. |

This systematic approach allows for the rapid exploration of the chemical space around the this compound scaffold, facilitating the identification of analogues with optimized pharmacological properties. nih.gov

Molecular and Mechanistic Investigations of 16 Methoxymethylene Estrone and Its Analogues

Enzyme Modulation and Inhibition Profiles

16-Methoxymethylene estrone (B1671321) and its related analogues have been identified as potent inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1). This enzyme is a key player in the biosynthesis of potent estrogens, catalyzing the conversion of the weak estrogen, estrone (E1), into the highly potent estradiol (B170435) (E2). nih.govpatsnap.com Elevated levels of E2 are associated with the growth and proliferation of hormone-dependent cancers, making 17β-HSD1 a significant therapeutic target. nih.govscilit.com

The inhibitory action of 16-substituted estrone derivatives on 17β-HSD1 is rooted in their specific interactions within the enzyme's active site. Steroidal inhibitors typically bind in the substrate-binding pocket, stabilized by a combination of hydrophobic contacts and hydrogen bonds with key amino acid residues. nih.gov Studies have highlighted the importance of interactions with residues such as Tyr155, Ser142, His221, and Glu282. nih.govacs.org

The nature of the substituent at the C-16 position of the estrone core is crucial for inhibitory potency. Research suggests that the presence of a flexible 16β-methylene group allows for better positioning of the substituent within the active site, enhancing binding affinity. documentsdelivered.com This improved positioning can lead to more effective blocking of the natural substrate, estrone.

Molecular docking studies have further revealed that some estrone-based inhibitors can bind to 17β-HSD1 in a reverse orientation compared to the natural substrate. mdpi.com This alternative binding mode presents new avenues for the rational design of highly potent and selective inhibitors. The conformation of the βFαG′ loop of the enzyme has also been shown to be a determining factor for compound binding, indicating that inhibitors may act not only by competing for the active site but also by inducing conformational changes that impair enzyme function. nih.gov

A critical aspect in the development of 17β-HSD1 inhibitors is their selectivity over other hydroxysteroid dehydrogenase (HSD) isoforms, particularly 17β-HSD type 2 (17β-HSD2). These two enzymes have opposing biological functions; while 17β-HSD1 synthesizes potent estradiol, 17β-HSD2 inactivates it by converting it back to estrone. researchgate.net Therefore, non-selective inhibition could negate the therapeutic effect.

The design of C-15 and C-16 substituted estrone derivatives has been a successful strategy for conferring selectivity. researchgate.net Appropriate side chains at these positions can significantly improve binding affinity for 17β-HSD1 while having little to no effect on 17β-HSD2 activity. researchgate.net For example, certain non-steroidal inhibitors have demonstrated high selectivity for 17β-HSD1 over 17β-HSD2 and estrogen receptors (ERα and ERβ), which is a highly desirable profile for a therapeutic candidate. nih.gov The development of targeted-covalent inhibitors, a newer generation of irreversible inhibitors, further enhances selectivity, as their design leverages the specific amino acid environment of the target's active site to form a covalent bond, minimizing off-target effects. nih.gov

The inhibition of 17β-HSD1 by compounds like 16-methoxymethylene estrone can have broader effects on steroid metabolism. Beyond blocking the conversion of estrone to estradiol, 17β-HSD1 is also responsible for producing 5-androstene-3β,17β-diol (5-diol) from dehydroepiandrosterone (B1670201) (DHEA). nih.gov 5-diol is a weaker estrogen, but its importance increases after menopause. nih.gov Therefore, potent 17β-HSD1 inhibitors can simultaneously block two pathways of estrogen biosynthesis. nih.gov

The broader steroidogenic pathway involves several other key enzymes that could potentially be affected by steroidal inhibitors. These include:

Aromatase: Catalyzes the final step in estrogen biosynthesis from androgens. Aromatase inhibitors are an established class of drugs for treating hormone-dependent cancers. acs.org

Steroid Sulfatase (STS): Hydrolyzes inactive steroid sulfates, such as estrone sulfate, into their active forms. Inhibition of STS is another strategy to reduce active estrogen levels. acs.org

While this compound is primarily characterized as a 17β-HSD1 inhibitor, its steroidal structure means that potential off-target interactions with other steroid-metabolizing enzymes must be considered during development.

The effects of this compound and its direct analogues on non-steroidogenic enzymes are not extensively documented in current literature. However, studies on other estrogenic compounds provide some context. For instance, certain non-steroidal synthetic estrogens have been shown to be potent inhibitors of pancreatic lipase (B570770) (PL), a key digestive enzyme for lipid absorption. nih.gov These compounds were found to act as mixed inhibitors, potentially by blocking the substrate's access to the enzyme's active site. nih.gov

Regarding alkaline phosphatases (APs), a family of metalloenzymes involved in various physiological processes, estrogens like 17β-estradiol have been shown to have modest and variable effects on AP activity in human bone marrow stromal cells. nih.govnih.gov Estrone itself has also been studied in relation to its effects on alkaline phosphatase in uterine cells. amanote.com However, there is no specific data available to suggest that this compound is a direct or potent inhibitor of either pancreatic lipase or alkaline phosphatases.

Inhibition of 17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1)

Cellular and Sub-Cellular Mechanisms of Action (in vitro studies)

Beyond direct enzyme inhibition, 16-substituted estrone analogues exert a range of effects at the cellular and sub-cellular level in in vitro models, particularly in cancer cell lines.

Studies on estrone-16-oxime ethers, which are structurally related to this compound, have demonstrated significant antiproliferative activity against various human cancer cell lines. nih.gov The mechanisms underlying this activity include the induction of apoptosis (programmed cell death) and modulation of the cell cycle. nih.gov Specifically, these compounds have been shown to cause cell cycle arrest in the G1 phase, preventing cells from progressing to the DNA synthesis (S) phase and ultimately halting proliferation. nih.gov Flow cytometry experiments have confirmed that treatment with these analogues can lead to an increase in the hypodiploid population of cells, a hallmark of apoptosis. nih.gov

Table 1: Inhibitory Activity of Selected Estrone Derivatives against 17β-HSD1

| Compound | Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Estrone (E1) | T-47D | 0.21 | mdpi.com |

| 3-(m-carbamoylphenyloxy)-Estrone | T-47D | 0.31 | mdpi.com |

| 16β-benzyl-Estradiol | Not Specified | 0.8 | documentsdelivered.com |

Modulation of Cell Proliferation and Apoptosis in Cancer Cell Lines

Investigations into estrone analogues have revealed significant effects on cell cycle progression in various cancer cell lines. A prominent mechanism observed is the induction of cell cycle arrest, particularly at the G2/M phase. For instance, 2-Methoxyestradiol (2-ME), a well-studied endogenous metabolite of estradiol, has been shown to cause a marked accumulation of cells in the G2/M phase in prostate cancer cell lines. This G2/M arrest is a critical step preceding apoptosis in these cells.

Similarly, other D-ring modified analogues of estrone have demonstrated the ability to selectively inhibit cancer cell proliferation by inducing a G2/M phase blockade. For example, the D-homoestrone analogue has been observed to halt HeLa cervical cancer cells at the G2/M transition. This effect is attributed to the loss of activity of the cyclin-dependent kinase 1-cyclin B complex, which is essential for entry into mitosis. Furthermore, certain core-modified estrone sulfamates, such as 2-(4-Chlorophenyl)-13α-estrone sulfamate (B1201201) (13AES3), induce cell cycle disturbances characterized by a significant decrease in the proportion of cells in the G0/G1 phase and a noticeable accumulation of cells in the G2/M and S phases in a concentration-dependent manner in human invasive cervical carcinoma cells.

These findings suggest that modifications to the estrone structure can lead to potent antimitotic agents that disrupt the normal cell cycle, leading to an arrest at the G2/M checkpoint and subsequently inhibiting tumor cell proliferation.

The induction of apoptosis, or programmed cell death, is a key mechanism through which estrone analogues exert their anticancer effects. This process is often initiated following cell cycle arrest and involves a cascade of molecular events. Studies on compounds like 2-Methoxyestradiol (2-ME) have shown that they effectively induce apoptosis in various cancer cells, including those of the prostate and breast. The apoptotic process triggered by these analogues is often mediated through the activation of caspases, which are a family of proteases that play a central role in executing apoptosis.

For example, the apoptosis induced by D-homoestrone in HeLa cells develops through the activation of the intrinsic pathway, which is demonstrated by the activation of caspase-9. The intrinsic pathway is linked to mitochondrial stress and the release of cytochrome c. In some contexts, estrogen and its metabolites can also trigger apoptosis through endoplasmic reticulum stress responses, leading to the activation of inflammatory caspases like CASP4. nih.gov The activation of these caspases leads to the cleavage of key cellular proteins, such as poly(ADP-ribose)polymerase (PARP), resulting in the characteristic morphological changes of apoptosis, including nuclear condensation and DNA fragmentation. nih.govplos.org

The ability of estrone analogues to activate these apoptotic pathways underscores their potential as therapeutic agents that can eliminate cancer cells.

Microtubules are dynamic cytoskeletal polymers essential for cell division, motility, and intracellular transport, making them an important target for anticancer drugs. Several estrone analogues have been found to interfere with microtubule dynamics. 2-Methoxyestradiol (2-ME), for instance, inhibits tubulin polymerization by binding to the colchicine (B1669291) site on tubulin. nih.gov This disruption of microtubule function leads to mitotic arrest and subsequent apoptosis.

However, the effect on tubulin is not uniform across all estrone analogues. In contrast to 2-ME, some D-ring modified analogues like D-homoestrone induce G2/M arrest without directly affecting tubulin polymerization. Yet other estrone analogues, including certain 16-azidomethyl substituted derivatives, have been shown to substantially increase the rate of tubulin polymerization in vitro. researchgate.net This suggests that specific structural modifications on the estrone core can either inhibit or promote tubulin polymerization. Novel sulphamoylated 2-methoxy estradiol derivatives have also been reported to disrupt microtubule turnover and organization, leading to an inhibition of breast cancer cell migration. nih.gov This highlights the complexity of the structure-activity relationship regarding the interaction of estrone analogues with the microtubule system.

Evaluation of Cell Migration and Invasion Potentials (in vitro)

The ability of cancer cells to migrate and invade surrounding tissues is fundamental to metastasis. Research has shown that certain estrone analogues can inhibit these processes. For example, novel sulphamoylated derivatives of 2-methoxyestradiol, ESE-one and ESE-15-one, have been identified as potent inhibitors of migration in metastatic breast cancer cells. nih.gov Their mechanism involves the disorganization of microtubule dynamics and polarity, which are crucial for directional cell movement. nih.gov

In vitro assays, such as the wound healing assay and the Boyden chamber assay, are used to evaluate these antimigratory and anti-invasive properties. In a wound healing assay, a "wound" is created in a confluent cell monolayer, and the rate at which the cells close the gap is measured. Treatment with 2-(4-Chlorophenyl)-13α-estrone sulfamate (13AES3) has been shown to significantly inhibit the wound closure of SiHa cervical cancer cells in a concentration-dependent manner. Similarly, in Boyden chamber assays, which assess the ability of cells to migrate through a porous membrane towards a chemoattractant, estrone analogues have demonstrated the ability to inhibit the invasive potential of breast cancer cells. researchgate.net These findings indicate that, in addition to their antiproliferative effects, specific estrone analogues possess antimetastatic properties by targeting the machinery of cell motility.

Estrogen Receptor Interaction and Allosteric Modulation

The biological effects of many estrogens are mediated through their interaction with estrogen receptors alpha (ERα) and beta (ERβ). The binding affinity of a ligand to these receptor subtypes can determine its potency and tissue-specific effects. While the parent hormone 17β-estradiol binds with high and roughly equal affinity to both ERα and ERβ, its metabolites and synthetic analogues exhibit a wide range of binding affinities and subtype selectivities. oup.comnih.gov

Estrone (E1) generally shows a preferential binding affinity for ERα over ERβ. nih.gov Modifications to the estrone structure can significantly alter these binding characteristics. For instance, D-ring metabolites such as 16α-hydroxyestrone and 16-ketoestrone (B72602) have been found to have a distinct preferential binding affinity for human ERβ over ERα. nih.govnih.gov Specifically, 16α-hydroxyestrone binds to the estrogen receptor with a lower affinity than estradiol. nih.gov

The relative binding affinity (RBA) is often expressed as a percentage relative to 17β-estradiol (set at 100%). The table below presents the binding affinities of several estrone analogues for ERα and ERβ, illustrating the structural determinants that influence receptor binding. This differential binding is crucial as it may allow for the design of selective ligands that can target specific ER subtypes to achieve desired therapeutic outcomes while minimizing side effects.

| Compound | Relative Binding Affinity (RBA) for ERα (%) | Relative Binding Affinity (RBA) for ERβ (%) | ERβ/ERα Binding Ratio |

|---|---|---|---|

| 17β-Estradiol (E2) | 100 | 100 | 1.0 |

| Estrone (E1) | 26 | 9 | 0.35 |

| 2-Hydroxyestrone | 32 | 14 | 0.44 |

| 16α-Hydroxyestrone | 6.5 | 35 | 5.4 |

| 16-Ketoestrone | 1.1 | 20 | 18.2 |

| Estriol (E3) | 19 | 36 | 1.9 |

Discrimination between Genomic and Non-Genomic Signaling Pathways

Estrogens, including estrone and its derivatives, exert their physiological effects through two primary signaling pathways: genomic and non-genomic. Distinguishing between these pathways is crucial for understanding the full spectrum of a compound's activity.

The genomic pathway , often referred to as the classical pathway, involves the diffusion of estrogens across the cell membrane to bind with intracellular estrogen receptors (ERs), primarily ERα and ERβ. researchgate.net Upon binding, the receptor-ligand complex undergoes a conformational change, dimerizes, and translocates to the nucleus. researchgate.netyoutube.com In the nucleus, it binds to specific DNA sequences known as estrogen response elements (EREs) on the promoters of target genes, thereby modulating gene transcription. researchgate.net This process is relatively slow, with responses occurring over hours to days, and leads to long-term changes in protein synthesis and cellular function.

In contrast, the non-genomic pathway is characterized by rapid cellular responses, occurring within seconds to minutes. researchgate.netnih.gov This pathway is initiated by estrogens binding to a subpopulation of ERs located at the plasma membrane or within the cytoplasm, or through a distinct G protein-coupled estrogen receptor (GPER). researchgate.netyoutube.comnih.gov This interaction activates various intracellular signaling cascades, such as mitogen-activated protein kinase (MAPK/ERK) and protein kinase C (PKC), and stimulates the production of second messengers like cyclic AMP (cAMP). youtube.comnih.gov These rapid signals can influence ion channel activity, enzyme function, and can also indirectly affect gene expression by phosphorylating transcription factors. youtube.comnih.gov For instance, studies on estrone have shown it can non-genomically regulate nitric oxide synthase (NOS) and cyclooxygenase (COX) activity in vascular tissue through these rapid signaling cascades. nih.gov

Strategies for the Development of Compounds with Reduced or Absent Estrogenic Activity

While the estrogenic activity of estrone derivatives can be beneficial, it is often a liability, particularly in the development of agents for hormone-dependent cancers. Consequently, medicinal chemists have devised several strategies to design analogues with reduced or absent estrogenic effects.

One primary approach involves structural modification of the steroid skeleton . Research has shown that specific changes can drastically decrease affinity for the estrogen receptor and subsequent estrogenic activity. Key strategies include:

Inversion of stereochemistry: Inverting the C18-methyl group at position 13 from the natural β-configuration to the α-configuration has been shown to significantly lower ER affinity and estrogenicity. nih.gov

Modification of the D-ring: Opening the D-ring of the estrane (B1239764) skeleton or inverting the configuration at the C-17 position are also effective strategies for reducing estrogenic activity. researchgate.net

Another significant strategy is the inhibition of key enzymes involved in estrogen synthesis. Aromatase is a critical enzyme that converts androgens into estrogens (estrone and estradiol). yourhormones.com The development of compounds that act as aromatase inhibitors is a major therapeutic strategy. droracle.aidroracle.ai This can be achieved with both steroidal and non-steroidal inhibitors that block the active site of the enzyme, thereby reducing the endogenous production of estrogens.

These strategies are summarized in the table below.

| Strategy | Mechanism of Action | Examples/Targets |

| Structural Modification | Alters the shape and electronic properties of the molecule to reduce its binding affinity for the Estrogen Receptor (ER). | Inversion of the C18-methyl group nih.gov, opening of the D-ring, inversion at C-17. researchgate.net |

| Enzyme Inhibition | Blocks the activity of enzymes responsible for synthesizing active estrogens. | Aromatase inhibitors (e.g., letrozole) prevent the conversion of androgens to estrogens. yourhormones.comdroracle.aidroracle.ai |

| Modified Administration | Bypasses metabolic pathways that can increase the burden of estrogenic compounds. | Transdermal delivery avoids first-pass liver metabolism, altering the estradiol-to-estrone ratio. droracle.aidroracle.ai |

Computational and Theoretical Chemistry Applications

Computational chemistry has become an indispensable tool in the design and investigation of steroidal compounds like this compound. These in silico methods allow for the prediction of molecular properties and interactions, saving significant time and resources in the drug discovery process.

Molecular Docking Simulations to Predict Ligand-Target Binding Modes

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. mdpi.com For estrone analogues, docking simulations are frequently used to predict their binding modes within the ligand-binding domains of targets like ERα, ERβ, aromatase, and 17β-hydroxysteroid dehydrogenase (17β-HSD1). nih.govnih.govscirp.org

The process involves generating a three-dimensional model of the ligand (e.g., this compound) and docking it into the crystal structure of the target protein, which is often obtained from the Protein Data Bank. scirp.org Scoring functions are then used to estimate the binding affinity and identify the most stable binding poses. nih.gov These simulations can reveal crucial interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and key amino acid residues in the active site. scirp.org For example, docking studies have shown that the carbonyl group at C17 of the estrone steroid moiety can form a critical hydrogen bond with Met374 in the aromatase binding pocket. scirp.org This information is invaluable for rationally designing more potent and selective inhibitors.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.govkg.ac.rs For estrone derivatives, QSAR models are developed to predict their estrogenic activity based on calculated molecular descriptors. nih.govresearchgate.net

The process begins with a dataset of compounds with known estrogenic activities. For each compound, a set of molecular descriptors is calculated, which can include physicochemical properties (e.g., logP), electronic properties (e.g., partial charges), and topological indices. kg.ac.rs Statistical methods, such as multiple linear regression (MLR) or more complex machine learning algorithms like support vector machines (SVR) and neural networks, are then used to build a mathematical model that correlates these descriptors with the observed activity. nih.govedpsciences.org Once validated, these models can be used to rapidly screen large virtual libraries of compounds and predict the estrogenic potential of novel estrone analogues before they are synthesized. nih.govmdpi.com

Conformational Analysis and Molecular Dynamics Simulations

The biological activity of a flexible molecule like this compound is highly dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the stable low-energy conformations that a molecule can adopt. This can be achieved through computational methods and verified experimentally using techniques like X-ray crystallography and NMR spectroscopy. researchgate.net Studies on related estrane derivatives have shown that substitutions on the D-ring can significantly influence the conformation of the C-ring, causing it to adopt either a chair or a twist-boat form, which in turn affects biological activity. researchgate.net

Molecular dynamics (MD) simulations provide a more dynamic view of the molecule's behavior over time. mdpi.comresearchgate.net In an MD simulation, the movements of atoms in the ligand and its target protein are calculated over a period of time, providing insights into the stability of the ligand-protein complex, the role of solvent molecules, and the conformational changes that occur upon binding. This technique can help refine the static picture provided by molecular docking and provide a deeper understanding of the molecular basis of a compound's activity. researchgate.net

In Silico Screening and Lead Optimization

In silico screening, also known as virtual screening, utilizes computational methods to search large compound libraries for molecules that are likely to bind to a specific drug target. researchgate.netnih.gov This approach is a cornerstone of modern lead discovery. For targets relevant to estrone analogues, virtual screening can be structure-based (using molecular docking to screen compounds against the protein's 3D structure) or ligand-based (using QSAR models or pharmacophore models derived from known active compounds). nih.gov

Once initial "hits" or lead compounds are identified, the process of lead optimization begins. Here, computational tools are used to guide the chemical modification of the lead compound to improve its properties, such as potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics. nih.gov For example, if a docking simulation reveals that a particular region of the lead molecule is not making optimal contact with the target protein, chemists can use this information to design new analogues with modifications in that region. QSAR and ADMET prediction models can then be used to predict the activity and drug-likeness of these new designs before committing to their synthesis, creating an efficient, iterative cycle of design and evaluation. nih.govedpsciences.org

Future Directions and Emerging Avenues in Academic Research on 16 Methoxymethylene Estrone

Identification of Novel Molecular Targets and Signaling Pathways

While the classical molecular targets of steroidal estrogens are the nuclear estrogen receptors (ERα and ERβ), research on estrone (B1671321) analogues suggests that their biological effects may not be limited to these receptors alone. nih.govnih.govcusabio.comnih.gov Future research on 16-methoxymethylene estrone is poised to uncover novel molecular targets and signaling pathways.

One promising area of investigation is the exploration of non-classical or ER-independent signaling. Studies on other estrone analogues have revealed compounds that exhibit biological activity without binding to ERα or ERβ, hinting at alternative mechanisms of action that warrant investigation for this compound. nih.gov

Key molecular targets beyond the classical estrogen receptors that have been identified for other estrone analogues include:

17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1): This enzyme is crucial in the conversion of the less active estrone to the more potent estradiol (B170435) and is a validated target in hormone-dependent breast cancer. jove.com Modifications at the C-16 position of the estrone core have been shown to yield potent inhibitors of this enzyme. jove.com

Tubulin: Some 16-substituted estrone analogues have been found to interfere with tubulin polymerization, a mechanism distinct from classical hormonal action and characteristic of certain cytotoxic cancer therapies. nih.govnih.govresearchgate.net

Hedgehog Signaling Pathway: Estrone-derived analogues have been developed as potent inhibitors of the Hedgehog signaling pathway, which is implicated in the development of certain cancers. illinois.edu

Furthermore, the signaling cascades initiated by this compound could extend to various protein kinase pathways, such as the PI3K/Akt and MAPK pathways, which are often activated through membrane-associated estrogen receptors or other cell surface receptors. cusabio.comcreative-diagnostics.com Research into analogues like 16-azidomethyl substituted estrone has shown effects on cell cycle progression, apoptosis, and cell migration, suggesting engagement with complex signaling networks that control fundamental cellular processes. nih.govnih.govresearchgate.netmtak.hu

Table 1: Potential Novel Molecular Targets for this compound Analogues

| Target | Function | Therapeutic Relevance |

|---|---|---|

| 17β-HSD1 | Converts estrone to estradiol | Hormone-dependent cancers |

| Tubulin | Essential for cell division (mitosis) | Cancer chemotherapy |

| Hedgehog Pathway | Regulates cell differentiation and proliferation | Developmental disorders, cancer |

| PI3K/Akt Pathway | Controls cell survival, growth, and metabolism | Cancer, metabolic diseases |

Innovations in Stereoselective and Efficient Synthetic Methodologies for Complex Analogues

The biological activity of steroidal compounds is often highly dependent on their three-dimensional structure. Therefore, the development of stereoselective synthetic methods is crucial for creating novel and potent analogues of this compound. Future research will likely focus on innovative strategies to introduce chemical diversity with precise control over stereochemistry.

Recent advances in synthetic organic chemistry offer powerful tools for modifying the estrone scaffold. Methodologies that have been successfully applied to estrone and can be extended to synthesize complex analogues of this compound include:

Base-Catalyzed Aldol (B89426) Condensation: This method has been used to introduce various arylidene moieties at the C-16 position, creating a library of compounds for biological screening. metwarebio.com

Stereoselective Reductions: Following condensation reactions, stereoselective reduction of carbonyls and double bonds can generate specific diastereomers, which is critical as biological activity can differ significantly between stereoisomers. mdpi.com

1,3-Dipolar Cycloaddition Reactions: This powerful reaction can be used to construct complex heterocyclic rings fused to the steroidal framework, such as the synthesis of 16-spiropyrazolines from 16-methylene-estrone derivatives. acs.org This opens the door to creating highly complex and novel molecular architectures.

Click Chemistry: The use of "click" reactions, such as the formation of triazoles, has been employed to link different steroidal units or to attach various functional groups, leading to the discovery of compounds with unique pharmacological profiles. nih.gov

These advanced synthetic approaches will enable the creation of libraries of complex analogues of this compound, allowing for a more thorough exploration of structure-activity relationships.

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

To move beyond a single-target-focused understanding, future research on this compound will increasingly rely on the integration of multi-omics data. A systems biology approach, combining genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic view of the cellular response to this compound, revealing its mechanism of action in unprecedented detail. nih.govnih.govnih.gov

Transcriptomics: Techniques like RNA-Seq can identify all the genes whose expression is altered by this compound. This can reveal the broader gene regulatory networks affected by the compound, as has been done to understand ERα signaling in breast cancer. nih.govjove.com

Proteomics: Mass spectrometry-based proteomics can quantify changes in the entire protein landscape of a cell upon treatment. acs.org This can identify not only the direct targets of the compound but also the downstream effectors and signaling pathways that are activated or inhibited. mdpi.com For example, proteomic analyses have been used to identify estrogen-responsive proteins and pathways involved in cell division and apoptosis in breast cancer cells. acs.org

Metabolomics (Steroidomics): Targeted metabolomics, often referred to as "steroidomics" in this context, can precisely measure the levels of steroid hormones and their metabolites within a biological system. metwarebio.comendocrine-abstracts.orgendocrine-abstracts.org This can elucidate how this compound affects steroid metabolism and other metabolic pathways. Integrated proteomic and metabolomic studies have successfully identified dysregulated pathways, including the estrogen signaling pathway, in clinical contexts. nih.gov

By integrating these large-scale datasets, researchers can construct detailed models of the compound's biological effects, identify novel biomarkers for its activity, and uncover complex interactions that would be missed by traditional methods. nih.gov

Rational Design Principles for Next-Generation Steroidal Scaffolds with Tailored Biological Profiles

Building on the mechanistic insights from multi-omics data and a deeper understanding of molecular targets, the rational design of next-generation steroidal scaffolds will be a key future direction. This approach moves away from traditional, often serendipitous, drug discovery towards a more targeted and efficient process.

The core principles of this rational design approach include:

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies: By systematically modifying the structure of this compound and correlating these changes with biological activity, robust SAR and QSAR models can be developed. jove.com These models can predict the activity of virtual compounds, guiding synthetic efforts towards more potent and selective molecules.

In Silico Molecular Docking: Computational docking simulations are invaluable for predicting how a molecule like this compound or its analogues will bind to the active site of a target protein, such as 17β-HSD1 or the estrogen receptor. nih.govhku.hk This allows for the pre-screening of potential drug candidates and provides insights into the specific molecular interactions that are key for activity.

Scaffold Hopping and Bioisosteric Replacement: Future research may explore replacing the core estrone scaffold with novel chemical structures that maintain the key pharmacophoric features required for biological activity but possess improved properties, such as better metabolic stability or reduced off-target effects. The design of 16-substituted triazolyl estranes is an example of how modifications can be optimized through structure-activity relationship studies. nih.gov

By combining these computational and medicinal chemistry strategies, researchers can design and synthesize novel steroidal compounds based on the this compound template with precisely tailored biological profiles, optimizing them for specific therapeutic applications while minimizing undesirable effects.

Q & A

Q. What analytical methods are recommended for quantifying 16-Methoxymethylene estrone in biological samples?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying estrogen derivatives like this compound. Derivatization with GP reagent (e.g., Girard’s P) enhances ionization efficiency and stability, ensuring accurate detection even at low concentrations . For structural confirmation, anisotropic NMR parameters combined with density functional theory (DFT) calculations validate molecular configurations, as demonstrated for estrone analogs .

Q. How does this compound interact with hormone receptors compared to estrone?

While direct data on this compound is limited, studies on structurally similar methoxylated estrogens (e.g., 2-methoxy estrone) suggest altered receptor binding due to steric and electronic effects. For example, methoxy groups reduce estrogenic potency by hindering receptor binding, as seen in reduced transcriptional activation in ER+ cell lines . Comparative assays using competitive binding studies (e.g., radioligand displacement) are recommended to quantify affinity differences .

Q. What are the primary metabolic pathways of methoxylated estrogens like this compound?

Methoxylated estrogens are typically metabolized via hepatic cytochrome P450 enzymes and catechol-O-methyltransferase (COMT). For instance, 2-methoxy estrone is formed via COMT-mediated methylation of estrone’s catechol group . To study this compound, incubate with liver microsomes or recombinant enzymes, and monitor metabolites using high-resolution MS or isotopic labeling .

Advanced Research Questions

Q. How can researchers address contradictory data on the association between methoxylated estrogens and hormone receptor status?

Contradictions may arise from variability in sample matrices (e.g., serum vs. tissue) or analytical sensitivity. For example, serum estrone sulfate (E1S) levels correlate with E1 but show divergent trends in HER2+ vs. PR+ tumors . Mitigate this by:

Q. What experimental designs are optimal for studying this compound in low-abundance or complex matrices?

- Sample Preparation: Use solid-phase extraction (SPE) with mixed-mode sorbents to isolate methoxylated estrogens from lipids and proteins .

- Sensitivity Enhancement: Employ stable isotope dilution (SID) with deuterated analogs (e.g., d4-estrone) to correct for matrix effects .

- Statistical Power: For small sample sizes (common in estrogen studies), apply multilevel regression to account for nested variances and avoid Type I/II errors .

Q. How can researchers reconcile discrepancies in estrogen suppression efficacy across preclinical models?

Discrepancies often stem from dose-response variability and assay limits. For example, letrozole suppresses estrone sulfate by >95% at ≥0.5 mg doses, but lower doses yield non-linear effects . Solutions include:

- Conducting pilot studies to establish dose thresholds for suppression.

- Using ultra-sensitive assays (e.g., LC-MS/MS with a lower limit of quantification <1 pg/mL) to detect residual estrogens .

Methodological Challenges and Solutions

Q. How should researchers handle the instability of methoxylated estrogens during derivatization?

- Reaction Optimization: Test derivatization time (e.g., GP reagent reactions complete in 1–15 min) and pH conditions to prevent degradation .

- Stability Monitoring: Use time-course experiments to assess derivative integrity over 24–72 hours under storage conditions (e.g., -80°C vs. room temperature) .

Q. What statistical approaches are robust for analyzing non-normal distributions of estrogen data?

- Data Transformation: Apply natural logarithms or Box-Cox transformations to normalize skewed distributions .

- Non-Parametric Tests: Use Wilcoxon rank-sum for group comparisons and Spearman’s correlation for trend analysis .

- Trend Analysis: Calculate Ptrend values using quartile-based logistic regression to assess dose-response relationships .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.